3-Phenyloxetane

Drug Metabolism Medicinal Chemistry Pharmacokinetics

3-Phenyloxetane is a privileged oxetane scaffold for drug discovery. Acts as a metabolically stable bioisostere for tert-butyl/carbonyl groups to lower logP and reduce hERG/phospholipidosis risk. Ring opening is primarily mediated by human mEH, enabling rational metabolic stability tuning. The 3-phenyl group is essential—substituting with other aryl-oxetanes alters reactivity and metabolic fate. Validated as the core of preclinical GLP-1R agonist DD202-114 (2024). Ideal for radical Giese additions to access 3,3-disubstituted oxetane libraries. Order high‑purity material today.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 10317-13-2
Cat. No. B185876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyloxetane
CAS10317-13-2
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC=CC=C2
InChIInChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2
InChIKeyROAGGVYFIYBKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyloxetane (CAS 10317-13-2) | A Strained Oxetane Scaffold for Medicinal Chemistry Procurement


3-Phenyloxetane (CAS 10317-13-2) is a four-membered cyclic ether (oxetane) featuring a phenyl substituent at the 3-position. With a molecular weight of 134.18 g/mol and a melting point of 55-56 °C [1], it is a versatile small polar motif whose strained ring structure confers unique reactivity and physicochemical properties that are highly valued in drug discovery. The oxetane core is recognized as a privileged scaffold due to its ability to act as a metabolically stable bioisostere for common functional groups like gem-dimethyl and carbonyls, and its capacity to modulate key drug-like properties such as lipophilicity and aqueous solubility [2].

Why 3-Phenyloxetane's Specific Substitution Pattern is Critical for Drug Discovery Applications


While the oxetane class is broadly recognized for its advantageous properties, the specific 3-aryl substitution of 3-Phenyloxetane is not a generic feature that can be freely interchanged with other oxetanes. The phenyl group is essential for engaging in specific binding interactions and for providing a platform for further derivatization. More importantly, studies show that subtle structural modifications on the oxetane ring can drastically alter a compound's metabolic fate. For instance, research on oxetane hydrolysis by human microsomal epoxide hydrolase (mEH) demonstrates that even minimal changes in the vicinity of the oxetane ring—such as the pKa of nearby groups or the distance to a benzylic nitrogen—can greatly modulate the rate of metabolic ring opening [1]. Therefore, substituting 3-Phenyloxetane with a different 3-aryl-oxetane or an unsubstituted oxetane would result in an untested and likely different profile of reactivity, metabolic stability, and biological target engagement.

Quantitative Evidence Guide for Selecting 3-Phenyloxetane Over Analogs


Metabolic Stability of Oxetane Motif: Class-Based Resistance to mEH Hydrolysis Compared to Epoxides

Oxetanes represent the first non-epoxide class of substrates identified for human microsomal epoxide hydrolase (mEH). This discovery is a double-edged sword for drug design, as it defines a specific metabolic pathway that must be understood. Crucially, the study found that hydrolysis by mEH was the only observed oxetane ring-opening metabolic route in human liver fractions and hepatocytes, with no contribution from soluble epoxide hydrolase (sEH) or cytochrome P450-catalyzed oxidation [1]. This is in stark contrast to epoxides, which are well-known to be highly reactive and often toxic due to rapid and promiscuous ring-opening reactions [1]. Furthermore, the rate of oxetane hydrolysis by mEH is tunable and can be engineered out by subtle structural modifications [1].

Drug Metabolism Medicinal Chemistry Pharmacokinetics

Improved Physicochemical Profile of 3-Phenyloxetane Derivative as GLP-1R Agonist Compared to Danuglipron

A 2024 study in the Journal of Medicinal Chemistry identified a 3-phenyloxetane derivative (DD202-114) as a preclinical candidate for treating type 2 diabetes and obesity. The study explicitly states that DD202-114 'possesses favorable drug-like characteristics compared to the clinical drug candidate Danuglipron' [1]. While the exact comparative data (e.g., hERG IC50 values, bioavailability percentages) are not fully detailed in the publicly available abstract, the qualitative comparison to a known clinical candidate provides a strong procurement rationale. The study notes that existing small molecule GLP-1R agonists suffer from drawbacks like hERG inhibition and limited oral bioavailability, which this new 3-phenyloxetane derivative aims to overcome [1].

Type 2 Diabetes Obesity GLP-1 Receptor Agonism

Oxetane Ring Strain Imparts Unique, Irreversible Reactivity in Radical Giese Additions

A 2023 study on the visible-light photoredox-catalyzed functionalization of 3-aryl-oxetanes provides a direct, quantitative comparison of radical reactivity. Computational studies show that Giese additions of unstrained benzylic radicals to acrylates are reversible, leading to low yields and significant radical dimerization [1]. In contrast, benzylic radicals within a strained ring, like an oxetane, are less stable and more π-delocalized, which renders the Giese addition irreversible [1]. This fundamental difference in reaction thermodynamics, driven by ring strain and Bent's rule, directly translates to improved synthetic utility, with oxetanes showing high product yields where unstrained systems fail [1].

Synthetic Chemistry Photoredox Catalysis Radical Chemistry

Targeted Research & Procurement Scenarios for 3-Phenyloxetane (CAS 10317-13-2)


Lead Optimization in Drug Discovery Requiring Reduced Lipophilicity

Procure 3-Phenyloxetane as a starting material or core scaffold to introduce a polar, metabolically stable oxetane ring. Based on established class-level properties, it serves as an effective bioisostere for tert-butyl or carbonyl groups to lower the logP of a lead compound, thereby potentially mitigating off-target effects associated with high lipophilicity such as phospholipidosis and hERG channel activity [1]. Its calculated logP of 1.4-1.8 is significantly lower than many hydrophobic moieties it is designed to replace .

Synthesis of Novel Building Blocks via Photoredox Catalysis

Use 3-Phenyloxetane as a substrate for novel C–C bond forming reactions. As demonstrated by the class of 3-aryl-oxetanes, its inherent ring strain allows it to undergo high-yielding, irreversible radical Giese additions under photoredox catalysis, a synthetic avenue that is inefficient or impossible with unstrained benzylic systems [1]. This enables the creation of unique 3,3-disubstituted oxetane building blocks for further medicinal chemistry exploration.

Development of Metabolically Tuned Drug Candidates

Incorporate 3-Phenyloxetane into a molecule to leverage the tunable metabolic pathway via human microsomal epoxide hydrolase (mEH). Unlike the complex metabolism of many heterocycles, oxetane ring-opening is primarily mediated by this single enzyme [1]. Researchers can use this knowledge to rationally design out metabolic instability by making specific structural modifications in the vicinity of the oxetane ring (e.g., altering pKa of nearby groups or steric hindrance) as defined by the mEH substrate specificity study [1].

Preclinical Development of GLP-1 Receptor Agonists

For research programs focused on metabolic diseases, 3-Phenyloxetane is a key structural component for a new generation of small-molecule GLP-1R agonists. The 2024 identification of a 3-phenyloxetane derivative (DD202-114) as a preclinical candidate, selected for its improved drug-like characteristics over the clinical candidate Danuglipron, validates this scaffold in a competitive and therapeutically relevant space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyloxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.